

## Application Notes and Protocols: CRISPR-Cas9 Screen to Identify Niclosamide Sensitivity Genes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Niclosamide, an FDA-approved anthelmintic drug, has demonstrated significant anti-cancer properties by modulating multiple signaling pathways, including Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch.[1][2] Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria.[3][4][5] Identifying genetic factors that influence cellular sensitivity to Niclosamide is crucial for patient stratification, understanding resistance mechanisms, and developing effective combination therapies. This document provides detailed application notes and protocols for utilizing a CRISPR-Cas9 screen to identify genes that modulate sensitivity to Niclosamide, with a specific focus on acute myeloid leukemia (AML) as a case study.

## Data Presentation: Genes Modulating Niclosamide Sensitivity in AML

A genome-wide CRISPR-Cas9 screen was conducted in HL-60, an AML cell line, to identify genes whose knockout confers resistance or sensitivity to Niclosamide. The following table summarizes the key findings.[4]



| Gene<br>Symbol       | Gene Name                                     | Function                              | Effect of<br>Knockout | Score | Effect Size |
|----------------------|-----------------------------------------------|---------------------------------------|-----------------------|-------|-------------|
| Resistance<br>Genes  |                                               |                                       |                       |       |             |
| DHODH                | Dihydroorotat<br>e<br>Dehydrogena<br>se       | Nucleotide<br>biosynthesis            | Resistance            | 123   | 2.9         |
| HSPA9                | Heat Shock<br>Protein<br>Family A<br>Member 9 | Mitochondrial processes, chaperone    | Resistance            | 144   | 2.5         |
| Sensitivity<br>Genes |                                               |                                       |                       |       |             |
| ATP5B                | ATP Synthase F1 Subunit Beta                  | Oxidative<br>phosphorylati<br>on      | Sensitivity           | 316   | -5.1        |
| HK2                  | Hexokinase 2                                  | Glycolysis                            | Sensitivity           | 312   | -5.4        |
| PFKP                 | Phosphofruct<br>okinase,<br>Platelet          | Glycolysis                            | Sensitivity           | 195   | -1.9        |
| SLC25A3              | Solute Carrier<br>Family 25<br>Member 3       | Mitochondrial<br>phosphate<br>carrier | Sensitivity           | 271   | -7.8        |
| BCL2                 | B-cell<br>lymphoma 2                          | Apoptosis regulation                  | Sensitivity           | 129   | -4.7        |

# Signaling Pathways and Experimental Workflows Niclosamide's Impact on Key Signaling Pathways



#### Methodological & Application

Check Availability & Pricing

Niclosamide's anticancer effects are attributed to its ability to interfere with multiple signaling cascades crucial for cancer cell proliferation and survival. The diagrams below illustrate the major pathways affected by Niclosamide and the putative points of intervention for the genes identified in the CRISPR-Cas9 screen.





Click to download full resolution via product page

Caption: Niclosamide's multifaceted inhibition of key oncogenic signaling pathways.



#### **CRISPR-Cas9 Screen Experimental Workflow**

The following diagram outlines the key steps in performing a pooled CRISPR-Cas9 knockout screen to identify genes modulating Niclosamide sensitivity.





Click to download full resolution via product page

**Caption:** Workflow for a pooled CRISPR-Cas9 screen to identify Niclosamide sensitivity genes.



### Proposed Mechanism of Identified Genes in Niclosamide Sensitivity and Resistance

The genes identified in the CRISPR screen are primarily involved in metabolic pathways and apoptosis, consistent with Niclosamide's known mechanisms of action.





Click to download full resolution via product page



**Caption:** Logical relationships of identified genes in modulating Niclosamide response.

### **Experimental Protocols**Cell Line and Culture

- Cell Line: HL-60 (human acute myeloid leukemia cell line) stably expressing Cas9 nuclease.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

#### **Lentiviral sgRNA Library Production**

- sgRNA Library: A pooled human genome-wide or a focused sgRNA library (e.g., targeting metabolic or apoptotic genes) is recommended.
- Plasmid Packaging: Co-transfect HEK293T cells with the sgRNA library plasmid, a
  packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable
  transfection reagent.
- Virus Collection: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45  $\mu$ m filter.
- Virus Titer Determination: Determine the viral titer to calculate the appropriate multiplicity of infection (MOI) for the screen.

#### **CRISPR-Cas9 Screen**

- Lentiviral Transduction: Transduce Cas9-expressing HL-60 cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 200-500 cells per sgRNA.
- Puromycin Selection: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be predetermined from a kill curve.



- Establishment of Cell Pools: Expand the puromycin-resistant cells to generate a stable pool of cells with genome-wide gene knockouts.
- Niclosamide Treatment:
  - Divide the cell pool into two populations: a control group treated with DMSO and a treatment group treated with Niclosamide.
  - The concentration of Niclosamide should be determined empirically to cause significant, but not complete, cell death over the course of the experiment (e.g., IC50-IC80).
  - Culture the cells for an extended period (e.g., 20 days), passaging as needed and maintaining the respective treatments.
- Cell Harvesting: At the end of the treatment period, harvest cells from both the control and Niclosamide-treated populations.

#### **Data Analysis**

- Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested cells.
- sgRNA Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use primers that flank the sgRNA cassette and contain adapters for nextgeneration sequencing (NGS).
- Next-Generation Sequencing: Sequence the PCR amplicons using a high-throughput sequencing platform.
- Data Analysis using MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout):
  - Read Counting: Use the mageck count command to demultiplex and count the reads for each sgRNA in each sample.
  - Gene Ranking and Enrichment Analysis: Use the mageck test command to compare the sgRNA abundance between the Niclosamide-treated and control samples. This will identify sgRNAs that are significantly enriched (conferring resistance) or depleted (conferring sensitivity).



 Hit Identification: Genes with multiple significantly enriched or depleted sgRNAs are considered high-confidence hits.

#### Conclusion

The application of CRISPR-Cas9 screening technology provides a powerful and unbiased approach to elucidate the genetic determinants of Niclosamide sensitivity. The identification of genes involved in nucleotide biosynthesis, mitochondrial function, glycolysis, and apoptosis as key modulators of Niclosamide's efficacy in AML offers valuable insights for developing targeted therapeutic strategies. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to employ this technology to further explore the mechanisms of action of Niclosamide and other targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: CRISPR-Cas9 Screen to Identify Niclosamide Sensitivity Genes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678764#crispr-cas9-screen-to-identify-niclosamide-sensitivity-genes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com